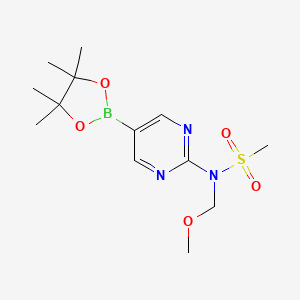
2-(Methanesulfonyl(N-methoxymethyl)amino)pyrimidine-5-boronic acid, pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a type of organoboron reagent, which are highly valuable building blocks in organic synthesis . It is a relatively stable, readily prepared, and generally environmentally benign reagent .
Molecular Structure Analysis
The molecular structure of this compound involves a pyrimidine ring with a boronic ester and a methanesulfonyl(N-methoxymethyl)amino group attached to it .Chemical Reactions Analysis
This compound can participate in Suzuki–Miyaura (SM) coupling reactions, which are arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reactions to date . It can also undergo protodeboronation, a process that is paired with a Matteson–CH2–homologation to allow for formal anti-Markovnikov alkene hydromethylation .Orientations Futures
Future research may focus on developing more efficient synthesis methods for this compound and exploring its potential applications in organic synthesis. For example, its use in Suzuki–Miyaura coupling reactions and its potential for functionalizing deboronation of alkyl boronic esters could be further explored .
Mécanisme D'action
Target of Action
The primary target of this compound is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound, being an organoboron reagent, is used in this process due to its stability, ease of preparation, and environmentally benign nature .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres . The compound, being a boronic ester, can be transformed into other functionalities and groups through either a stereoretentive or a stereoinvertive pathway .
Pharmacokinetics
It’s important to note that the compound’s susceptibility to hydrolysis is influenced by the ph of the environment . The rate of the reaction is considerably accelerated at physiological pH , which could potentially affect the compound’s bioavailability.
Result of Action
The result of the compound’s action is the formation of new bonds at stereogenic centres . This leads to the creation of a broad array of diverse molecules with high enantioselectivity . For example, the compound has been used in a protocol for formal anti-Markovnikov alkene hydromethylation .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH and temperature . For instance, the compound’s rate of hydrolysis is considerably accelerated at physiological pH . Additionally, the compound is stable under recommended storage conditions but is incompatible with oxidizing agents and heat .
Propriétés
IUPAC Name |
N-(methoxymethyl)-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22BN3O5S/c1-12(2)13(3,4)22-14(21-12)10-7-15-11(16-8-10)17(9-20-5)23(6,18)19/h7-8H,9H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMIEBLRKYILPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N(COC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-Methyl-N-[[8-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]but-2-ynamide](/img/structure/B2785891.png)
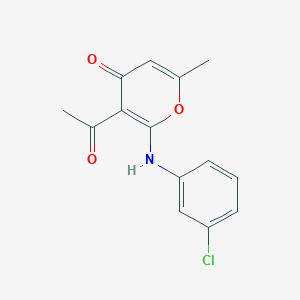
![N-[2-(cyclohexen-1-yl)ethyl]-N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2785893.png)
![2-(4-fluorophenyl)-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2785899.png)
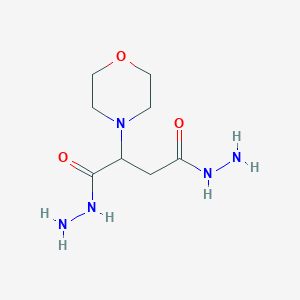
![N-(3,5-dimethylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2785901.png)


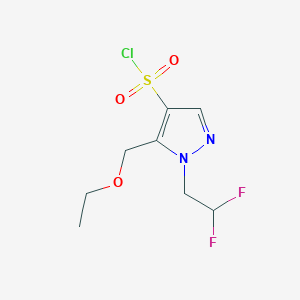
![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-indol-1-yl)ethan-1-one](/img/structure/B2785907.png)
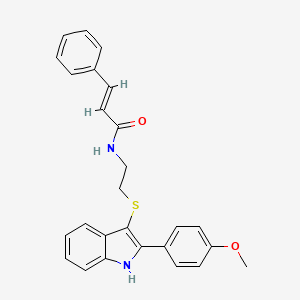
![2-(1H-1,3-benzodiazol-2-yl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2785909.png)
![N-(4-fluorobenzyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2785912.png)

